molecular formula C8H5Cl2N3 B1453867 2,8-Dichloroquinazolin-4-amine CAS No. 1107694-84-7

2,8-Dichloroquinazolin-4-amine

Cat. No. B1453867
M. Wt: 214.05 g/mol
InChI Key: BWHIMSYPTNZFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dichloroquinazolin-4-amine (DCQA) is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 229.07 g/mol and a melting point of 128-129°C. DCQA is a versatile compound, as it can be used in a variety of synthetic and biochemical applications.

Scientific Research Applications

Application 1: Antibacterial Inhibitors

  • Summary of the Application : 2,8-Dichloroquinazolin-4-amine is used in the synthesis of new quinazolin-2,4-diones, which are designed as potent antibacterial inhibitors .
  • Methods of Application or Experimental Procedures : The compound is incorporated into five-, six-, and seven-membered heterocyclic moieties such as pyrazole, oxazole, pyrimidine, and azepines through the 1,4-phenyl linkage . The synthesized compounds are then evaluated for their antibacterial activities .
  • Results or Outcomes : The newly synthesized compounds, especially one named 3-[4-(6-phenyl-6,7-dihydro-5-oxa-9-aza-benzocyclohepten-8-yl)-phenyl]-1H-quinazolin-2,4-dione, exhibited remarkable antibacterial activity against pathogens, comparable to the standard drug ciprofloxacin .

Application 2: Synthesis of 2,3-dihydroquinazolin-4(1H)-ones

  • Summary of the Application : 2,8-Dichloroquinazolin-4-amine is used in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones . These compounds have a wide range of applications such as antitumor, antioxidant and anticancer, antibacterial, antifungal, anticonvulsant, and antihypertension drugs, and used as 5-hydroxytryptamine (5-HT) receptor ligand .
  • Methods of Application or Experimental Procedures : The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is achieved via the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions . The cross-linked poly (4-vinylpyridine) supported BF 3, [P 4 -VP]-BF 3, as an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst was used .
  • Results or Outcomes : The synthesized 2,3-dihydroquinazolin-4(1H)-ones were obtained in good to high yields . The catalyst used in this process is inexpensive, efficient, and can be reused several times without losing its activity .

Application 3: Inhibition of Phytopathogenic Bacteria

  • Summary of the Application : 2,8-Dichloroquinazolin-4-amine is used in the synthesis of compounds that have shown prominent inhibition activity against phytopathogenic bacteria .
  • Methods of Application or Experimental Procedures : The compound is used to synthesize ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate and its derivatives . These compounds are then tested for their inhibitory activity against phytopathogenic bacteria .
  • Results or Outcomes : The synthesized compounds exhibited EC50 values of 46.9, 47.8 and 43.2 µg/mL, respectively, against the bacterium Xanthomonas axonopodis pv .

Application 4: Antiproliferative Activities Against Human Cancer Cell Lines

  • Summary of the Application : 2,8-Dichloroquinazolin-4-amine is used in the synthesis of novel 4,6,7-substituted quinazoline derivatives, which are evaluated for their antiproliferative activities against human cancer cell lines .
  • Methods of Application or Experimental Procedures : The compound is used to synthesize a series of novel 4,6,7-substituted quinazoline derivatives . These derivatives are then evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549 and H1975) .
  • Results or Outcomes : Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .

properties

IUPAC Name

2,8-dichloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHIMSYPTNZFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653120
Record name 2,8-Dichloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dichloroquinazolin-4-amine

CAS RN

1107694-84-7
Record name 2,8-Dichloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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